4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
4-Ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted aromatic ring linked to a pyridin-4-ylmethylamine group via a sulfonamide bridge. This structural motif is common in medicinal chemistry due to the sulfonamide group’s versatility in forming hydrogen bonds and its role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-15-5-4-14(10-12(15)2)21(18,19)17-11-13-6-8-16-9-7-13/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDGECGGMQIYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Methylation: Addition of a methyl group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide bond by reacting with a suitable sulfonyl chloride.
Pyridinylmethylation: Attachment of the pyridinylmethyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.
Reduction: Formation of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of bacterial cell wall synthesis and disruption of metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of benzenesulfonamide derivatives is highly dependent on substituent patterns. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, which may reduce acidity compared to nitro-substituted analogs (e.g., compound IIIi in ), where electron-withdrawing groups enhance HIV integrase inhibition (96.7% inhibitory rate) .
- Pyridine Position : Derivatives with pyridin-3-ylmethyl groups (e.g., ) or pyridin-2-yl groups () exhibit distinct binding profiles compared to the target’s pyridin-4-ylmethyl group, likely due to steric and electronic differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
